molecular formula C10H7BrClNO2S B14900288 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B14900288
M. Wt: 320.59 g/mol
InChI Key: NIYBLTMIYCGDLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This brominated intermediate can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both bromine and chlorine atoms in the thiophene ring can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H7BrClNO2S

Molecular Weight

320.59 g/mol

IUPAC Name

5-bromo-N-[(5-chlorothiophen-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C10H7BrClNO2S/c11-8-3-2-7(15-8)10(14)13-5-6-1-4-9(12)16-6/h1-4H,5H2,(H,13,14)

InChI Key

NIYBLTMIYCGDLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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